Dnmt3A-IN-2

Epigenetics DNA methylation Acute myeloid leukemia

Dnmt3A-IN-2, also known as (4aS,8aR)-NPD-001 (CAS: 2366272-43-5), is a first-in-class allosteric inhibitor of DNA methyltransferase 3A (DNMT3A). Unlike active-site competitive inhibitors, this pyridazine-based compound disrupts protein-protein interactions (PPIs) at the DNMT3A tetramer interface, thereby inhibiting enzymatic activity through a non-catalytic binding mechanism.

Molecular Formula C33H40N6O4
Molecular Weight 584.7 g/mol
Cat. No. B10779225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmt3A-IN-2
Molecular FormulaC33H40N6O4
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6
InChIInChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m0/s1
InChIKeyDNDNLFXKQSTINI-WUFINQPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dnmt3A-IN-2 (NPD-001): A First-in-Class Allosteric DNMT3A Inhibitor for Epigenetic Research and AML Studies


Dnmt3A-IN-2, also known as (4aS,8aR)-NPD-001 (CAS: 2366272-43-5), is a first-in-class allosteric inhibitor of DNA methyltransferase 3A (DNMT3A) [1]. Unlike active-site competitive inhibitors, this pyridazine-based compound disrupts protein-protein interactions (PPIs) at the DNMT3A tetramer interface, thereby inhibiting enzymatic activity through a non-catalytic binding mechanism [1]. The compound demonstrates a low micromolar inhibition constant (Ki = 9.16–18.85 μM) against S-adenosylmethionine (SAM) [2] and induces differentiation and apoptosis in acute myeloid leukemia (AML) cell lines, including those harboring the clinically relevant DNMT3A R882 mutation [1].

Why Generic DNMT3A Inhibitors Cannot Substitute for Dnmt3A-IN-2 in Mechanistic Studies


Generic substitution among DNMT3A inhibitors is scientifically invalid due to fundamental differences in their inhibitory mechanisms and selectivity profiles. Dnmt3A-IN-2 operates via an allosteric mechanism, disrupting protein-protein interactions at the DNMT3A tetramer interface, and exhibits an uncompetitive/mixed inhibition pattern with respect to DNA and AdoMet [1]. In contrast, clinically used nucleoside analogs such as decitabine and azacitidine act through covalent incorporation into DNA at the enzyme active site, leading to broad cellular toxicity [2]. Other tool compounds like SGI-1027 (pan-DNMT inhibitor, IC50: DNMT1=6 μM, DNMT3A=8 μM, DNMT3B=7.5 μM) lack isoform selectivity [3], while DY-46-2 (DNMT3A IC50=0.39 μM) competes for both SAM-cofactor and cytosine pockets [4]. Substituting any of these for Dnmt3A-IN-2 would confound interpretation of DNMT3A-specific PPI disruption versus active-site inhibition or pan-isoform suppression. The following evidence quantifies exactly where Dnmt3A-IN-2 differs from each comparator.

Dnmt3A-IN-2: Quantitative Comparative Evidence for Scientific Selection and Procurement


Allosteric vs. Active-Site Inhibition: Mechanism-Based Differentiation from Decitabine and Azacitidine

Dnmt3A-IN-2 acts through an uncompetitive and mixed-type allosteric inhibition pattern with respect to DNA and AdoMet (SAM), confirming it does not bind to the enzyme's active site [1]. This mechanism is fundamentally distinct from clinically used nucleoside analogs decitabine and azacitidine, which are mechanism-based inhibitors that incorporate into DNA and trap DNMTs at the active site [1]. The allosteric PPI-disruption mechanism of Dnmt3A-IN-2 enables selective targeting of de novo methylation mediated by DNMT3A-containing complexes while avoiding the broad cytotoxicity associated with active-site covalent trapping [1][2].

Epigenetics DNA methylation Acute myeloid leukemia

Selectivity for DNMT3A Over DNMT1: Differentiation from the Pan-Inhibitor SGI-1027

Dnmt3A-IN-2 demonstrates promising selectivity for DNMT3A over DNMT1 and bacterial DNA cytosine methyltransferases, as reported in the primary literature [1]. In contrast, SGI-1027 acts as a pan-DNMT inhibitor with comparable potency across all three major isoforms: IC50 values of 6 μM (DNMT1), 8 μM (DNMT3A), and 7.5 μM (DNMT3B) in cell-free assays [2]. This lack of isoform discrimination in SGI-1027 precludes its use in studies requiring DNMT3A-specific interrogation of de novo methylation pathways.

Isoform selectivity Epigenetics De novo methylation

PPI Disruption vs. SAM-Pocket Competition: Mechanistic Differentiation from DY-46-2

Dnmt3A-IN-2 binds to and disrupts protein-protein interactions at the DNMT3A tetramer interface, with this disruption observed even when complexes are acting on DNA, which better reflects the cellular context [1]. At 60 μM, Dnmt3A-IN-2 suppresses DNMT3L-mediated stimulation of DNMT3A_WT activity and breaks down the DNMT3A-DNMT3L connection [2]. In contrast, DY-46-2 (IC50 = 0.39 ± 0.23 μM) is a competitive inhibitor that occupies both the SAM-cofactor pocket and the cytosine pocket of DNMT3A [3]. While DY-46-2 exhibits superior potency (0.39 μM vs. Ki of 9.16–18.85 μM for Dnmt3A-IN-2), the two compounds target entirely distinct binding sites and inhibit through different molecular mechanisms—PPI disruption versus active-site pocket competition.

Allosteric inhibition Protein-protein interactions DNMT3A tetramer

Activity Against DNMT3A R882H Mutant: Differentiation from GSK3685032 (DNMT1-Selective Inhibitor)

Dnmt3A-IN-2 inhibits the activation of DNMT3A_R882H by DNMT3L across a concentration range of 0–120 μM (100 min assay), demonstrating efficacy against the clinically prevalent AML-associated hot-spot mutation [1]. In stark contrast, GSK3685032 is a highly selective DNMT1 inhibitor with IC50 = 0.036 μM that exhibits >2500-fold selectivity for DNMT1 over DNMT3A/3L and DNMT3B/3L . GSK3685032 is essentially inactive against DNMT3A-containing complexes and cannot be used to interrogate mutant DNMT3A biology.

DNMT3A mutation R882H Acute myeloid leukemia

Functional Cellular Differentiation in AML: Dnmt3A-IN-2 vs. CM-272 Dual G9a/DNMT Inhibitor

Dnmt3A-IN-2 induces concentration-dependent apoptosis and myeloid differentiation in AML cell lines at 0–30 μM over 72 hours, with marked apoptosis observed in the 7–12 μM range and concentration-dependent increases in the myeloid differentiation marker CD11b across multiple PI-negative AML lines including OCI-AML3 (DNMT3A R882 mutant), MV411, MOLM13, THP-1, KASUMI, HL60, and K562 [1]. Overall 5-methylcytosine levels decrease time-dependently in response to 5 μM Dnmt3A-IN-2 over 20 days [1]. In contrast, CM-272 is a dual G9a/DNMT inhibitor with IC50 values of 8 nM (G9a) and 85 nM (DNMT3A) . While CM-272 exhibits >1000-fold greater biochemical potency against DNMT3A, its simultaneous potent inhibition of G9a (IC50 = 8 nM) introduces a significant confounding variable in cellular assays, as G9a inhibition independently affects histone methylation, gene expression, and immunogenic cell death pathways.

Cellular differentiation AML CD11b Phenotypic screening

First-in-Class Status and Scaffold Novelty: Differentiation from DNMT3A-IN-1

Dnmt3A-IN-2 (compound 2, pyridazine scaffold) and its structural analog DNMT3A-IN-1 (compound 1, pyrazolone scaffold) were both identified from the same screening campaign and share similar allosteric PPI-disruption mechanisms and Ki ranges (9.16–18.85 μM for both against AdoMet) [1]. However, Dnmt3A-IN-2 was specifically advanced for detailed cellular characterization, demonstrating superior efficacy in disrupting DNMT3A-DNMT3L interactions at the tetramer interface even when complexes are acting on DNA [2]. Compound 2 induces differentiation of distinct myeloid leukemia cell lines including cells with mutated DNMT3A R882, whereas comparable cellular differentiation data for DNMT3A-IN-1 are not reported in the primary literature [2]. As first-in-class allosteric inhibitors targeting DNMT3A PPIs, these compounds represent a novel chemical class distinct from all previously reported DNMT3A inhibitors [2].

First-in-class Chemical probe Tool compound Allosteric inhibitor

High-Value Research and Procurement Scenarios for Dnmt3A-IN-2


Mechanistic Studies of DNMT3A Tetramer Assembly and Protein-Protein Interactions

Dnmt3A-IN-2 is uniquely suited for investigating the functional role of DNMT3A tetramerization and PPI interfaces in de novo DNA methylation. As documented in J Med Chem 2022, the compound binds to and disrupts PPIs at the DNMT3A tetramer interface, with disruption observed even when complexes are acting on DNA [1]. At 60 μM, it suppresses DNMT3L-mediated stimulation of DNMT3A_WT activity and breaks the DNMT3A-DNMT3L connection, without affecting H3 peptide-mediated activation [1]. This tool compound enables researchers to dissect the contribution of DNMT3A multimerization to methylation patterning, a capability not offered by active-site competitive inhibitors (DY-46-2) or pan-inhibitors (SGI-1027).

DNMT3A R882-Mutant Acute Myeloid Leukemia (AML) Differentiation Studies

Dnmt3A-IN-2 induces concentration-dependent differentiation and apoptosis in AML cell lines harboring the DNMT3A R882 mutation, a clinically prevalent hot-spot alteration in hematologic malignancies [1]. At 0–120 μM over 100 minutes, the compound inhibits DNMT3L-mediated activation of DNMT3A_R882H [1]. Cellular assays demonstrate CD11b upregulation (myeloid differentiation marker) and apoptosis in OCI-AML3 (DNMT3A R882 mutant) cells at concentrations of 0–30 μM over 72 hours [1]. This makes Dnmt3A-IN-2 the preferred tool compound for preclinical studies investigating differentiation therapy approaches in mutant DNMT3A-driven AML, where DNMT1-selective inhibitors (GSK3685032) are inactive and dual G9a/DNMT inhibitors (CM-272) introduce confounding variables.

De Novo Methylation Pathway Dissection (DNMT3A vs. DNMT1 Maintenance Methylation)

Dnmt3A-IN-2 enables selective targeting of de novo DNA methylation pathways while sparing maintenance methylation mediated by DNMT1. As reported in Bioorg Med Chem Lett 2021, the compound shows promising selectivity for DNMT3A in comparison to DNMT1 and bacterial DNA cytosine methyltransferases [1]. This selectivity profile supports studies aimed at distinguishing the biological contributions of de novo methylation (DNMT3A/3B) from maintenance methylation (DNMT1) in development, cellular reprogramming, and oncogenesis. Unlike pan-inhibitors such as SGI-1027 (which inhibits DNMT1, DNMT3A, and DNMT3B with comparable IC50 values of 6, 8, and 7.5 μM, respectively), Dnmt3A-IN-2 allows researchers to isolate DNMT3A-dependent phenotypes without concurrent DNMT1 suppression [2].

Chemical Probe for Allosteric PPI Inhibitor Pharmacology in Epigenetic Drug Discovery

As a first-in-class allosteric inhibitor that disrupts protein-protein interactions rather than competing for active-site binding, Dnmt3A-IN-2 serves as a foundational chemical probe for exploring novel pharmacology in epigenetic drug discovery [1]. The compound's uncompetitive/mixed inhibition pattern with DNA and AdoMet confirms its allosteric mechanism [2], distinguishing it from the covalent mechanism-based inhibitors (decitabine, azacitidine) that display extreme clinical toxicity. Ongoing optimization of this scaffold series provides a template for developing next-generation DNMT3A PPI inhibitors with improved drug-like properties [1]. Procurement of Dnmt3A-IN-2 is appropriate for medicinal chemistry groups seeking to benchmark novel allosteric DNMT3A inhibitors or investigate structure-activity relationships around PPI disruption mechanisms.

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